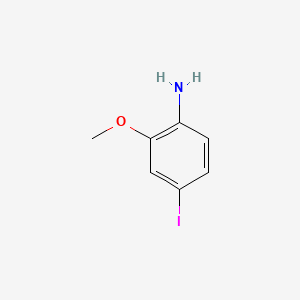

4-Iodo-2-methoxyaniline

Descripción

Significance of Aryl Halides and Aniline (B41778) Derivatives in Modern Organic Synthesis

Aryl halides, which are compounds containing a halogen atom bonded to an aromatic ring, are fundamental building blocks in organic chemistry. mdpi.com They are crucial intermediates in the formation of carbon-carbon and carbon-heteroatom bonds, which is a key process in the creation of complex molecules for pharmaceuticals, materials science, and agrochemicals. mdpi.comnumberanalytics.com The reactivity of the carbon-halogen bond, particularly in aryl iodides, makes them ideal substrates for a wide range of coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig reactions. vulcanchem.comnumberanalytics.com

Aniline and its derivatives are another cornerstone of modern organic synthesis. consegicbusinessintelligence.com These primary aromatic amines are precursors to a vast array of dyes, polymers, pharmaceuticals, and agrochemicals. consegicbusinessintelligence.combloomtechz.com The amino group makes the aromatic ring electron-rich and highly reactive towards electrophilic substitution, while also serving as a handle for further functionalization. bloomtechz.com The ability to modify the aniline core allows for the fine-tuning of a molecule's properties for specific applications.

Contextualizing Substituted Anisidines within Advanced Chemical Disciplines

Substituted anisidines, which are methoxy-substituted aniline derivatives, hold a special place in advanced chemical disciplines. The methoxy (B1213986) group, an electron-donating group, further activates the aromatic ring and influences the regioselectivity of subsequent reactions. O-anisidine, for instance, is a key intermediate in the synthesis of azo pigments and dyes. nih.gov Its counterpart, p-anisidine, is used as a reagent to detect oxidation products in fats and oils. nih.gov

The specific substitution pattern of 4-Iodo-2-methoxyaniline, with its ortho-methoxy and para-iodo groups, provides a unique combination of reactivity. The iodine atom allows for participation in cross-coupling reactions, while the methoxy and amino groups direct further substitutions and modulate the molecule's electronic properties. This trifunctional nature makes it a highly versatile building block in medicinal chemistry and materials science. For example, iodinated aromatics are being investigated for their potential in antithyroid agents and as antimicrobials. vulcanchem.com

Scope and Objectives of Academic Inquiry into this compound

Academic and industrial research into this compound is driven by its potential as a versatile synthetic intermediate. Key areas of investigation include:

Development of Novel Synthetic Methodologies: Researchers are continuously seeking more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound. This includes exploring greener synthesis approaches to minimize the use of hazardous reagents. vulcanchem.com One such method involves the diazotization of 2-amino-4-methoxyaniline followed by a copper-mediated iodide substitution.

Exploration of its Reactivity in Cross-Coupling Reactions: A major focus is on utilizing the C-I bond in palladium-catalyzed reactions like the Suzuki-Miyaura coupling to form new aryl-aryl bonds. vulcanchem.com This is a powerful tool for constructing complex molecular architectures.

Application in the Synthesis of Biologically Active Molecules: The scaffold of this compound is of significant interest in medicinal chemistry. Researchers are exploring its use as a precursor for the synthesis of novel compounds with potential therapeutic applications, including anticancer and antimicrobial agents.

Investigation into its Role in Materials Science: The unique electronic and structural features of this compound make it a candidate for the development of new organic materials with specific optical or electronic properties. ontosight.aiscbt.com

Table 2: Common Reactions in the Synthesis and Application of this compound

| Reaction Type | Description |

| Iodination | Introduction of an iodine atom onto the aniline ring, often using reagents like iodine monochloride. |

| Diazotization | Conversion of the amino group to a diazonium salt, which can then be substituted, for instance, with iodide. numberanalytics.com |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between the aryl iodide and an organoboron compound to form a C-C bond. vulcanchem.com |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction to form a C-N bond. |

| Carbonylation | The introduction of a carbonyl group, which can be used to synthesize aldehydes, acids, esters, and amides. acs.org |

This table is interactive. Click on the headers to sort.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-iodo-2-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPCMLLYVXZOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674156 | |

| Record name | 4-Iodo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338454-80-1 | |

| Record name | 4-Iodo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 4 Iodo 2 Methoxyaniline

Mechanistic Role of the Iodine Atom in Aromatic Reactivity

The iodine substituent is a key player in the reactivity of 4-Iodo-2-methoxyaniline, primarily serving as an excellent leaving group in substitution reactions and participating in the formation of organometallic intermediates.

Nucleophilic Aromatic Substitution Mechanisms Mediated by Iodine

While aryl halides are generally resistant to nucleophilic attack, the presence of activating groups can facilitate nucleophilic aromatic substitution (SNAAr). libretexts.orgpressbooks.pub In this two-step mechanism, a nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring. pressbooks.pub The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group. libretexts.orgmsu.edu

In the case of this compound, the amino and methoxy (B1213986) groups are electron-donating, which would typically disfavor SNAAr. However, the high polarizability and relatively weak carbon-iodine bond make iodine a better leaving group compared to other halogens in this context. Under forcing conditions or with very strong nucleophiles, substitution can occur.

Another pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. govtpgcdatia.ac.in This mechanism is favored by very strong bases like sodium amide (NaNH₂) in liquid ammonia (B1221849). govtpgcdatia.ac.in A notable characteristic of this pathway is the potential for cine-substitution, where the incoming nucleophile attaches to a different carbon atom than the one vacated by the leaving group. govtpgcdatia.ac.in

Investigating Halogen Bonding Interactions in Reaction Intermediates

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). mdpi.comrsc.org The iodine atom, with its large size and polarizability, is a particularly effective halogen bond donor. mdpi.com In reaction intermediates, halogen bonding can play a crucial role in stabilizing transition states and directing the stereochemical outcome of a reaction.

Computational and crystallographic studies have shown that iodine can form significant halogen bonds with various Lewis bases, including those containing oxygen, nitrogen, and sulfur atoms. rsc.org In the context of this compound, the amino and methoxy groups of a neighboring molecule, or a solvent molecule, could potentially engage in halogen bonding with the iodine atom of another molecule. These interactions can influence the packing of molecules in the solid state and may play a role in modulating reactivity in solution by pre-organizing reactants.

Electronic and Steric Influence of Methoxy and Amino Functional Groups

The methoxy and amino groups are powerful electron-donating groups that significantly influence the electronic and steric environment of the aromatic ring.

Electron-Donating Effects and Regioselectivity in Electrophilic and Nucleophilic Processes

Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups in electrophilic aromatic substitution reactions. msu.edu They donate electron density to the aromatic ring through resonance, increasing its nucleophilicity and making it more susceptible to attack by electrophiles. In this compound, the positions ortho and para to the amino group are C2 and C4, and for the methoxy group, they are C1, C3, and C5. The combined directing effects of these two groups strongly activate the ring for electrophilic attack.

The regioselectivity of electrophilic substitution on a disubstituted benzene (B151609) ring is determined by the combined directing effects of the existing substituents. msu.edu When the directing effects are cooperative, the position of the incoming substituent is more predictable. In this compound, the amino and methoxy groups are in a meta relationship, and their activating effects reinforce each other, directing incoming electrophiles to positions 3, 5, and 6.

In nucleophilic processes, the electron-donating nature of the amino and methoxy groups generally deactivates the ring towards SNAr reactions, which are favored by electron-withdrawing groups. pressbooks.pub However, the steric hindrance provided by the ortho-methoxy group can influence the approach of nucleophiles. smolecule.com

| Reaction Type | Effect of -NH₂ and -OCH₃ Groups | Predicted Regioselectivity |

| Electrophilic Aromatic Substitution | Activating, ortho, para-directing | Positions 3, 5, and 6 |

| Nucleophilic Aromatic Substitution | Deactivating | Generally disfavored |

Intramolecular and Intermolecular Hydrogen Bonding in Reaction Pathways

Hydrogen bonding is a critical intermolecular force that can significantly influence reaction mechanisms by stabilizing intermediates and transition states. numberanalytics.commdpi.com The amino group in this compound is a hydrogen bond donor, while the oxygen of the methoxy group and the nitrogen of the amino group can act as hydrogen bond acceptors.

Intramolecular hydrogen bonding between the amino group and the adjacent methoxy group is possible, which can affect the conformation and reactivity of the molecule. Intermolecular hydrogen bonding can lead to the formation of dimers or larger aggregates in solution and in the solid state. Such interactions can influence the solubility of the compound and can play a role in catalytic cycles by bringing reactants into close proximity. nih.gov In protic solvents, there will be competition between intramolecular/intermolecular hydrogen bonding and hydrogen bonding with the solvent. numberanalytics.com

Comprehensive Studies of Cross-Coupling Reactions Involving this compound

The carbon-iodine bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. nih.govlibretexts.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Some of the most common cross-coupling reactions that this compound can participate in include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide. libretexts.org It is a versatile method for forming C-C bonds.

Heck Coupling: This reaction couples an unsaturated halide with an alkene to form a substituted alkene. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine.

Ullmann Coupling: This reaction typically involves the copper-catalyzed coupling of two aryl halides to form a biaryl. vulcanchem.com

The table below summarizes some of the key cross-coupling reactions involving aryl iodides.

| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | C-C |

| Heck | Alkene | Pd catalyst, Base | C-C |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | C-C |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | C-N |

| Ullmann | Aryl Halide | Cu catalyst | C-C |

The reactivity of this compound in these reactions is influenced by both the electronic effects of the amino and methoxy groups and the steric hindrance they may impose. The electron-rich nature of the aromatic ring can facilitate the initial oxidative addition step in the catalytic cycle.

C-N Cross-Coupling Reactions with Diverse Coupling Partners

This compound is a versatile substrate for C-N cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. These reactions are pivotal in the synthesis of pharmaceuticals and functional materials. The reactivity of this compound in these transformations is primarily attributed to the labile carbon-iodine (C-I) bond, which readily undergoes oxidative addition to transition metal catalysts, typically those based on palladium or copper.

One of the most prominent C-N cross-coupling reactions is the Buchwald-Hartwig amination . This palladium-catalyzed reaction allows for the coupling of this compound with a wide array of amines, including primary and secondary alkyl- and arylamines. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective in promoting the reaction.

Another significant C-N cross-coupling method is the Ullmann condensation , which traditionally involves the use of a copper catalyst. organic-chemistry.orgmagtech.com.cn This reaction is particularly useful for the coupling of aryl halides with amines, alcohols, and thiols. In the context of this compound, the Ullmann reaction can be employed to form diaryl amines or other N-substituted anilines. The reaction typically requires elevated temperatures, a base, and a copper(I) salt or a copper complex with a suitable ligand. organic-chemistry.org The mechanism is thought to involve the formation of a copper-amido intermediate, which then reacts with the aryl iodide.

The reactivity of this compound in C-N cross-coupling is influenced by both the electronic and steric properties of the molecule. The electron-donating methoxy group at the ortho position and the amino group can modulate the reactivity of the C-I bond. Research has shown that electron-donating groups on the aniline (B41778) ring can facilitate the coupling reaction. For instance, 4-methoxyaniline has been successfully coupled with iodo- and bromobenzene (B47551) in good yields. researchgate.net

Below is a table summarizing representative C-N cross-coupling reactions involving aniline derivatives, illustrating the scope and efficiency of these methods.

| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| Iodobenzene | CuMoO4 | Cs2CO3 | DMSO | N-Phenylaniline | 86 | researchgate.net |

| Bromobenzene | CuMoO4 | Cs2CO3 | DMSO | N-Phenylaniline | 80 | researchgate.net |

| 4-Chloropyridine | Cu(I) supported on resin | K2CO3 | Isopropyl alcohol | N-(pyridin-4-yl)(p-methoxyphenyl)amine | 64 | mdpi.com |

| 4-Chloro-1-methylpyridinium iodide | Cu(I) supported on resin | K2CO3 | Isopropyl alcohol | N-(1-methylpyridin-1-ium-4-yl)-4-methoxyaniline iodide | 80 | mdpi.com |

C-C Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi, Stille, Buchwald)

The carbon-iodine bond in this compound serves as a highly effective handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules.

The Suzuki-Miyaura coupling is a versatile method for forming aryl-aryl bonds. researchgate.net In this reaction, this compound is coupled with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), transmetalation with the boronic acid derivative, and reductive elimination to afford the biaryl product. The presence of the iodo group makes this compound a highly reactive coupling partner.

The Heck reaction provides a means to form carbon-carbon bonds by coupling this compound with an alkene. numberanalytics.com This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the substituted alkene product. numberanalytics.comtaylorandfrancis.com

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. It involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov The reaction proceeds under mild conditions and tolerates a wide range of functional groups. The catalytic cycle is believed to involve the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination.

While less commonly reported for this specific substrate, other C-C cross-coupling reactions like the Negishi (organozinc reagents), Stille (organotin reagents), and Buchwald-Hartwig type C-C couplings are also theoretically applicable. The high reactivity of the C-I bond in this compound makes it a suitable candidate for these transformations.

The following table presents examples of C-C cross-coupling reactions with iodoarenes, demonstrating the utility of these methods.

Ligand Design and Catalyst Performance in Cross-Coupling Methodologies

The success of cross-coupling reactions involving this compound is heavily reliant on the design of the ligand coordinated to the metal catalyst, most commonly palladium. nih.govrsc.orgnih.govuni.lu Ligands play a crucial role in stabilizing the catalyst, modulating its reactivity, and influencing the selectivity of the reaction.

For C-N cross-coupling reactions like the Buchwald-Hartwig amination, bulky and electron-rich phosphine ligands are paramount. nih.gov These ligands facilitate the oxidative addition of the aryl iodide and promote the reductive elimination step, leading to higher yields and faster reaction rates. The Buchwald group has developed several generations of biarylphosphine ligands that are highly effective for a broad range of substrates. These ligands are designed to be sterically demanding, creating a coordinatively unsaturated metal center that is more reactive.

In C-C cross-coupling reactions , the choice of ligand is equally critical. For Suzuki-Miyaura couplings, phosphine ligands such as triphenylphosphine (B44618) and its derivatives are commonly used. libretexts.org The electronic and steric properties of the ligand can be tuned to optimize the reaction for specific substrates. For instance, electron-donating ligands can enhance the rate of oxidative addition. libretexts.org Dendrimer-based ligands have also shown impressive activity in Suzuki and Heck reactions, offering the advantage of easy separation and recyclability of the catalyst. nih.gov

For Sonogashira couplings, the catalyst system often includes a phosphine ligand for the palladium catalyst in conjunction with a copper(I) co-catalyst. nih.gov However, copper-free Sonogashira reactions have also been developed, which can be advantageous in pharmaceutical synthesis to avoid copper contamination. nih.gov

The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, is an area of active research. nih.gov These catalysts offer benefits such as ease of separation from the reaction mixture and potential for recycling, making the process more sustainable and cost-effective. For example, palladium nanoparticles stabilized on dendron-functionalized magnetic silica (B1680970) have been shown to be highly active and recyclable catalysts for Suzuki and Heck reactions. nih.gov

The table below highlights the impact of different ligands and catalyst systems on the outcome of cross-coupling reactions.

| Reaction Type | Catalyst System | Ligand | Key Features | Reference |

| Buchwald-Hartwig Amination | Ni(acac)2 | Phenylboronic Ester (as activator) | Selective amination of aryl iodides in the presence of other halides. | nih.gov |

| Suzuki & Heck Coupling | Pd(OAc)2 | Pyridylphenylene Dendrons on Magnetic Silica | High activity, mild conditions, magnetic separation and recyclability. | nih.gov |

| Sonogashira Coupling | PdCl2(PPh3)2-DVB | Triphenylphosphine (polymer-bound) | Used in continuous flow reactor for rapid catalyst screening. | thalesnano.com |

| C-N Coupling | Cu(I) on Polyacrylate Resin | None (supported catalyst) | Stable, air-insensitive catalyst for Ullmann-type reactions. | mdpi.com |

Other Noteworthy Chemical Transformations

Condensation Reactions and Heterocycle Formation

Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine, often with the elimination of a small molecule like water. numberanalytics.com this compound, with its nucleophilic amino group, is a valuable building block for such transformations, particularly in the synthesis of heterocyclic compounds. numberanalytics.comcem.com

The amino group of this compound can readily participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines can be important intermediates for the synthesis of more complex molecules or can be reduced to form secondary amines.

Furthermore, this compound can be utilized in cyclocondensation reactions to construct a variety of heterocyclic rings. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of substituted quinolines or other related heterocycles. The presence of the methoxy and iodo substituents on the aniline ring can influence the regioselectivity of these cyclization reactions and provides handles for further functionalization of the resulting heterocyclic core. A recent study reported the synthesis of highly functionalized 4-iodo-7-azaindazoles through a condensation reaction of 2-hydrazineylpyrimidines with iodoalkynones, followed by a Diels-Alder/retro-Diels-Alder cyclization. nih.gov This methodology highlights the utility of iodo-substituted building blocks in the rapid assembly of complex, bioactive heterocycles. nih.gov

Selective Oxidation and Reduction Reactions

The functional groups present in this compound, namely the amino group and the aromatic ring, can undergo selective oxidation and reduction reactions.

The amino group of this compound can be selectively oxidized to a nitro group under controlled conditions. This transformation is typically achieved using strong oxidizing agents. Conversely, if one were to start with the corresponding nitro-iodoarene, the nitro group can be selectively reduced to an amine without affecting the carbon-iodine bond. acs.org This reduction is commonly carried out using reagents like tin(II) chloride or through catalytic hydrogenation. For instance, the reduction of a nitro group in the presence of an iodine atom has been achieved using tin chloride monohydrate. acs.org

The aromatic ring itself can be susceptible to oxidation under harsh conditions, potentially leading to ring-opening or the formation of quinone-like structures. However, such reactions are generally less controlled. The selective reduction of the aromatic ring (hydrogenation) while preserving the other functional groups is challenging but can sometimes be achieved using specific catalysts and reaction conditions.

The selective nature of these transformations is crucial for the strategic manipulation of the molecule's functional groups, allowing for the synthesis of a diverse range of derivatives.

Advanced Spectroscopic and Supramolecular Structural Analyses

X-ray Crystallographic Investigations of 4-Iodo-2-methoxyaniline Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu While a specific crystal structure for this compound is not widely reported, analysis of closely related derivatives provides a robust model for its molecular conformation and packing behavior.

Single crystal X-ray diffraction is an analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu Studies on analogous compounds, such as 5-Bromo-4-iodo-2-methylaniline (B12931903), offer significant insights. In the crystal structure of this analog, the asymmetric unit was found to contain two independent molecules. researchgate.net The core benzene (B151609) ring is planar, with the iodine, bromine, nitrogen, and methyl carbon atoms lying nearly in the plane of the ring. researchgate.netresearchgate.net This planarity is a key feature, facilitating specific intermolecular packing arrangements. The bond lengths and angles are within normal ranges, providing a baseline for the expected geometry of this compound. researchgate.net The planar aromatic ring system is conducive to π-π stacking interactions. vulcanchem.com

Table 1: Crystallographic Data for the Analogous Compound 5-Bromo-4-iodo-2-methylaniline

This interactive table provides key crystallographic parameters from a study on a structurally similar compound. researchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₇BrIN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.064 (3) |

| b (Å) | 7.6430 (18) |

| c (Å) | 17.501 (4) |

| β (°) | 94.629 (4) |

| Volume (ų) | 1750.1 (6) |

| Z (molecules/unit cell) | 8 |

The arrangement of molecules in a crystal, known as the supramolecular assembly, is governed by a network of intermolecular interactions. rsc.orgnih.gov In the case of aniline (B41778) derivatives, hydrogen bonding is a dominant directive force. For instance, in the crystal structure of 4-iodo-2-methylaniline, intermolecular N—H...N hydrogen bonds link the molecules into a stacked arrangement. researchgate.net Similarly, the crystal structure of 5-bromo-4-iodo-2-methylaniline features two independent molecules linked by weak N—H⋯N hydrogen-bonding interactions between their amino groups. researchgate.net

Beyond classical hydrogen bonds, other weak interactions such as C–H···π, halogen bonding (involving the iodine atom), and van der Waals forces play crucial roles in stabilizing the crystal lattice. mdpi.commdpi.com The electron-withdrawing iodine and electron-donating methoxy (B1213986) groups in this compound create a polarized electronic environment that can influence these interactions. vulcanchem.com The study of these forces is essential for understanding crystal packing and can be correlated with the material's physical properties.

Single Crystal X-ray Diffraction for Precise Molecular Conformation

In-Depth Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and electronic environment of molecules in solution. Standard one-dimensional ¹H-NMR for this compound is sufficient to confirm its basic structure. thermofisher.combldpharm.com

For complex molecules where one-dimensional spectra may suffer from signal overlap, two-dimensional (2D) NMR experiments provide enhanced resolution and connectivity information. wikipedia.orgwiley.com

COSY (Correlation Spectroscopy) : This experiment would be used to identify proton-proton (¹H-¹H) spin-spin couplings within the this compound molecule. It would clearly show the correlation between adjacent protons on the aromatic ring, confirming their connectivity. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached heteronuclei, typically ¹³C. For this compound, an HSQC spectrum would unambiguously assign each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbon atoms. It would be invaluable for confirming the assignment of quaternary carbons and showing correlations between the methoxy protons and the C2 carbon of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly connected through bonds. A NOESY spectrum of this compound could show a correlation between the methoxy group protons and the proton at the C3 position on the aromatic ring, providing conformational information. wikipedia.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

This interactive table outlines the expected NMR data and correlations that would be observed in 2D NMR experiments.

| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key 2D Correlations |

| -NH₂ | ~3.5-4.5 | - | NOESY to H-3 |

| -OCH₃ | ~3.8 | ~56 | NOESY to H-3; HMBC to C-2 |

| H-3 | ~6.8-7.0 | ~115 | COSY to H-5; HSQC to C-3; HMBC to C-1, C-2, C-4, C-5 |

| H-5 | ~6.6-6.8 | ~122 | COSY to H-3, H-6; HSQC to C-5; HMBC to C-1, C-3, C-4, C-6 |

| H-6 | ~7.2-7.4 | ~129 | COSY to H-5; HSQC to C-6; HMBC to C-1, C-2, C-4, C-5 |

| C-1 (-NH₂) | - | ~138 | HMBC from H-3, H-5 |

| C-2 (-OCH₃) | - | ~148 | HMBC from H-3, H-6, -OCH₃ protons |

| C-4 (-I) | - | ~80 | HMBC from H-3, H-5, H-6 |

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as bond rotations and ring inversions. copernicus.orgnumberanalytics.com For this compound, a key dynamic process is the rotation around the C2-OCH₃ bond. At room temperature, this rotation is typically fast, resulting in a single, sharp signal for the three methoxy protons.

By lowering the temperature, it may be possible to slow this rotation to the point where distinct conformations can be observed. unibas.it This would lead to broadening and eventual splitting of the methoxy signal in the ¹H NMR spectrum. Lineshape analysis of the spectra at various temperatures allows for the calculation of the activation energy (energy barrier) for this rotational process, providing quantitative data on the molecule's conformational flexibility. copernicus.org

Application of Two-Dimensional NMR Techniques for Complex Structure Elucidation

Vibrational Spectroscopy for Probing Intermolecular Interactions (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational energy levels of a molecule. libretexts.org These methods are highly sensitive to both the functional groups present and the intermolecular forces that influence them, such as hydrogen bonding. rsc.orgmdpi.com

The FTIR spectrum of this compound shows absorption bands that conform to its known structure. thermofisher.com Key vibrational modes include:

N-H Stretching : In a non-interacting environment, the amine group would show two sharp bands around 3300-3500 cm⁻¹. In the solid state, the presence of N-H···N hydrogen bonds, as suggested by crystallographic data of analogs, would cause these bands to broaden and shift to lower frequencies. researchgate.netresearchgate.net

C-H Stretching : Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C=C Stretching : Vibrations within the aromatic ring typically occur in the 1450-1600 cm⁻¹ region.

C-O Stretching : The aryl-alkyl ether linkage gives rise to strong absorptions, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

C-I Stretching : The carbon-iodine bond vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy provides complementary information. icmp.lviv.uaumons.ac.be Due to different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the aromatic ring are often more intense in Raman spectra. A combined FTIR and Raman analysis would provide a comprehensive vibrational profile, allowing for detailed assignment of vibrational modes and a deeper understanding of the intermolecular interactions present in the solid state.

Table 3: Characteristic Vibrational Frequencies for this compound

This interactive table lists the expected frequency ranges for the key functional groups in this compound.

| Functional Group/Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium-Weak (broadened by H-bonding) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |

| Ether (Ar-O-CH₃) | Symmetric C-O-C Stretch | 1020 - 1075 | Strong |

| Iodo (-I) | C-I Stretch | 500 - 600 | Medium-Strong |

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

The photophysical properties of this compound are governed by its electronic structure, specifically the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing iodine atom attached to the benzene ring.

The electronic absorption and emission spectra of this compound are key to understanding its behavior upon photoexcitation. The UV/Visible absorption spectrum, typically measured using a UV-Vis spectrophotometer, reveals the wavelengths of light the molecule absorbs to transition to an excited electronic state. rsc.org Aromatic amines generally exhibit strong absorption bands in the UV region corresponding to π→π* transitions.

Fluorescence emission spectroscopy provides information about the molecule's de-excitation pathways. After absorbing a photon, the molecule returns to the ground state, partly by emitting light (fluorescence). The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift.

For molecules with donor-acceptor characteristics, the polarity of the solvent can significantly influence the emission spectrum, a phenomenon known as solvatochromism. In many donor-acceptor systems, the absorption maximum shows a negligible shift with increasing solvent polarity, while the emission spectrum exhibits a pronounced red-shift (to longer wavelengths). nih.gov This large Stokes shift in polar solvents indicates a substantial increase in the molecular dipole moment in the excited state compared to the ground state, which is a hallmark of an excited state with significant charge-transfer character. nih.gov The fluorescence quantum yield (Φ), which is the ratio of emitted photons to absorbed photons, can be estimated using a standard reference like anthracene. rsc.org

Table 2: Representative Photophysical Data for Donor-Acceptor Aromatic Systems

| Solvent Polarity | Typical λ_abs (nm) | Typical λ_em (nm) | Typical Stokes Shift (cm⁻¹) |

| Low | ~300-350 | ~350-420 | ~4000-6000 |

| Medium | ~300-350 | ~420-500 | ~6000-9000 |

| High | ~300-350 | ~500-580 | >9000 |

Note: This table provides illustrative data based on the behavior of similar donor-acceptor molecules. Specific values for this compound would require experimental measurement.

The substituted benzene ring in this compound, with its electron-donating (-NH₂, -OCH₃) and electron-withdrawing (-I) groups, forms a "push-pull" system conducive to intramolecular charge transfer (ICT) upon photoexcitation. When the molecule absorbs light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In push-pull systems, the HOMO is typically localized on the donor portion of the molecule, while the LUMO is on the acceptor portion. nih.gov

This photoinduced electron redistribution creates an excited state with a much larger dipole moment than the ground state. nih.gov This ICT state is more stabilized by polar solvents than the initial, locally excited (LE) state. The significant red shift observed in the fluorescence spectra with increasing solvent polarity is strong evidence for the formation of an ICT state. nih.gov

The relationship between the Stokes shift and solvent polarity can be analyzed using the Lippert-Mataga equation, which provides an estimation of the change in dipole moment between the ground and excited states (Δμ). nih.gov A large value for Δμ further supports the assignment of an ICT state.

Time-resolved spectroscopy is a powerful tool to study the dynamics of ICT processes. These experiments can track the evolution of the excited state, revealing the timescale for the conversion from the initially formed LE state to the more stable, solvent-relaxed ICT state. nih.govnih.gov In some cases, this can lead to dual fluorescence, where emission is observed from both the LE and ICT states. arxiv.org Theoretical calculations can complement experimental findings by modeling the molecular orbitals and predicting the charge distribution in both the ground and excited states, confirming the charge transfer character. nih.gov

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It has been applied to 4-iodo-2-methoxyaniline to elucidate various aspects of its chemical nature.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves finding the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. arxiv.orgresearchgate.net The optimization of molecular geometry is a crucial preliminary step for more complex calculations. arxiv.org

The conformational energy landscape of this compound can be explored by systematically rotating the methoxy (B1213986) and amino groups. These rotations reveal the different possible conformations of the molecule and their relative energies. This analysis helps to identify the most stable conformer(s) and the energy barriers between them, which is important for understanding the molecule's flexibility and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Localization)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity and stability. numberanalytics.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO is often distributed over the aromatic ring and the iodine atom. This distribution indicates that the amino group is a primary site for electrophilic attack, while the iodine and the aromatic system can act as electron acceptors.

| Orbital | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating capacity |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting capacity |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netavogadro.ccproteopedia.orgucsb.edu It helps to predict the sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netavogadro.cc

For this compound, the MEP map would likely show a negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the amino group, making them potential sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the amino group and the area around the iodine atom might exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Quantum Chemical Descriptors for Reactivity and Selectivity

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's reactivity. researchgate.netrsc.org

Calculation of Ionization Potential and Electron Affinity

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when a molecule accepts an electron. researchgate.netschrodinger.comaps.orgosti.gov These properties can be calculated using DFT methods. schrodinger.comosti.gov A lower ionization potential indicates that a molecule is a better electron donor, while a higher electron affinity suggests it is a better electron acceptor. mdpi.com For this compound, the calculated IP and EA provide quantitative measures of its ability to participate in electron transfer processes, which is fundamental to its reactivity.

| Descriptor | Definition | Implication for Reactivity |

| Ionization Potential (IP) | Energy required to remove an electron. | A lower IP indicates a better electron donor. mdpi.com |

| Electron Affinity (EA) | Energy released upon accepting an electron. | A higher EA indicates a better electron acceptor. mdpi.com |

Global and Local Reactivity Indices (e.g., Hardness, Softness, Electrophilicity)

Global reactivity indices, such as chemical hardness, softness, and electrophilicity, provide a general overview of a molecule's reactivity.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap. A larger gap implies greater hardness and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness and indicates how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Local reactivity indices, on the other hand, provide information about the reactivity of specific atoms or functional groups within a molecule. rsc.org These indices, often derived from the Fukui function, can predict the most likely sites for electrophilic, nucleophilic, and radical attacks. For this compound, these local descriptors can differentiate the reactivity of the various positions on the aromatic ring and the substituent groups.

| Index | Type | Description |

| Hardness (η) | Global | Resistance to change in electron distribution. |

| Softness (S) | Global | Ease of polarization of the electron cloud. |

| Electrophilicity (ω) | Global | Ability to accept electrons. |

| Fukui Function | Local | Reactivity of specific atomic sites. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the interactions of this compound with its surrounding environment over time, it is possible to gain a detailed understanding of its conformational dynamics and the influence of solvents.

The structure of this compound, with its methoxy and amino groups on the benzene (B151609) ring, allows for a degree of rotational freedom, leading to various possible conformations. The stability of these conformers is dictated by a delicate balance of steric hindrance and electronic interactions between the substituents.

Table 1: Factors Influencing Conformational Stability of this compound

| Factor | Description | Predicted Influence on Conformation |

| Steric Hindrance | Repulsive forces between the bulky iodine atom and the adjacent methoxy and amino groups. | Favors conformations where these groups are oriented to maximize distance, influencing the tilt and rotation of the substituents. |

| Intramolecular Hydrogen Bonding | Potential for a weak hydrogen bond between a hydrogen atom of the amino group and the oxygen of the methoxy group. | Could stabilize a specific planar or near-planar conformation, restricting rotational freedom. |

| Electronic Effects | Interaction between the lone pairs of the nitrogen and oxygen atoms and the π-system of the benzene ring. | Affects the C-O and C-N bond lengths and rotational barriers, influencing the degree of planarity. |

| Dipole Moment | The overall molecular dipole resulting from the electronegativity differences of the I, O, and N atoms. | The most stable conformation will seek to minimize internal electrostatic repulsion. |

The solvent environment plays a critical role in determining the conformational equilibrium and interaction potential of this compound. MD simulations incorporating explicit solvent molecules are essential for capturing these effects accurately. Different solvents can stabilize different conformers to varying degrees based on their polarity and hydrogen-bonding capabilities.

Studies on analogous chiral iodoanilines have confirmed the presence of conformers in various deuterated solvents, with the chemical shifts of these conformers being slightly different depending on the solvent's properties. nih.gov This indicates that the solvent interacts with the molecule, influencing its electronic environment and, by extension, its preferred conformation. For instance, polar solvents are expected to stabilize conformers with a larger dipole moment, while non-polar solvents may favor less polar conformations. thieme-connect.com Similarly, protic solvents can engage in hydrogen bonding with the amine and methoxy groups, further influencing conformational stability.

Table 2: Predicted Solvent Effects on this compound Conformation

| Solvent Type | Example(s) | Primary Interaction Mechanism | Expected Outcome |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Dipole-dipole interactions with the solute. | Stabilization of conformers with a significant molecular dipole moment. researchgate.net |

| Polar Protic | Water, Ethanol, Methanol | Hydrogen bonding with the -NH2 and -OCH3 groups. | Stabilization of conformers where the amine and methoxy groups are accessible for H-bonding; may disrupt intramolecular H-bonds. |

| Non-Polar | Toluene, Benzene, Hexane | van der Waals forces. | Minimal specific interactions; conformational preference is dominated by intramolecular forces. thieme-connect.com |

Conformational Flexibility and Stability in Solution

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods, particularly Density Functional Theory (DFT), are invaluable for investigating the intricate details of chemical reaction mechanisms. researchgate.net These approaches allow for the calculation of the energies of reactants, products, intermediates, and, most importantly, transition states, providing a quantitative understanding of reaction pathways and feasibility. e3s-conferences.org

For this compound, computational studies can elucidate how the electronic and steric properties of the substituents influence its reactivity in various transformations, such as C-N cross-coupling reactions or electrophilic aromatic substitution. researchgate.net DFT calculations can model the transition state structures, revealing the geometry and energy barriers associated with bond-forming and bond-breaking steps.

For example, in reactions involving aniline (B41778) derivatives, computational studies have been used to challenge long-held mechanistic assumptions. In the Bamberger rearrangement of N-phenylhydroxylamine, DFT calculations indicated that the reaction does not proceed through a simple nitrenium ion intermediate as previously thought, but rather through a more complex dication-like transition state involving a cluster of water molecules. researchgate.net Similarly, computational analysis of radical reactions involving substituted anilinium cations has shown how substituents like a methoxy group can stabilize or destabilize transition states, thereby controlling reaction rates. rsc.org These examples highlight the power of computational chemistry to provide deep mechanistic insights that would be difficult to obtain through experimental means alone. acs.orgaablocks.com

Table 3: Application of Computational Methods to Reaction Mechanisms

| Computational Method | Information Provided | Relevance to this compound |

| Density Functional Theory (DFT) | Geometry and energy of ground states, transition states, and intermediates. researchgate.net | Predicts the most likely pathway for reactions such as nucleophilic substitution or metal-catalyzed cross-coupling. |

| Transition State Search Algorithms | Identifies the lowest energy pathway between reactants and products. e3s-conferences.org | Elucidates the specific atomic motions involved in reaching the transition state for reactions involving the aniline functionality. |

| Solvent Modeling (e.g., PCM) | Accounts for the effect of the solvent on the energies of different species. researchgate.net | Refines energy calculations to reflect reaction conditions, explaining solvent-dependent changes in reaction rate or selectivity. |

| Molecular Orbital Analysis | Visualizes the frontier orbitals (HOMO/LUMO) to understand reactivity. | Explains the regioselectivity of electrophilic or nucleophilic attacks on the aromatic ring. |

Applications of 4 Iodo 2 Methoxyaniline in Specialized Fields

Role in Pharmaceutical Synthesis and Drug Discovery Pipelines

In the realm of medicinal chemistry, 4-Iodo-2-methoxyaniline is a highly valued intermediate. The presence of the iodine atom facilitates crucial carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, while the amine and methoxy (B1213986) groups allow for a wide range of chemical modifications to fine-tune the biological activity of target molecules. chemshuttle.com

The synthesis of heterocyclic structures is fundamental to drug discovery, as these motifs are prevalent in a vast number of therapeutic agents. This compound is an ideal starting material for creating complex heterocyclic systems like quinazolinones and triazoles.

Quinazolinones: This class of compounds exhibits a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. semanticscholar.orgresearchgate.netresearchgate.net The synthesis of quinazolinone scaffolds can be achieved through various methods, such as the reaction of an anthranilic acid derivative with an amine. This compound can be transformed into the corresponding 5-iodo-3-methoxyanthranilic acid, which then serves as a key precursor. Subsequent cyclization reactions can lead to the formation of the quinazolinone core. The iodine substituent can be retained for further functionalization or replaced using cross-coupling reactions to introduce diverse molecular fragments. beilstein-journals.org

Triazoles: Triazoles are another important class of nitrogen-containing heterocycles with wide-ranging applications as antimicrobial, antiviral, and anticancer agents. nih.gov One of the most efficient methods for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). beilstein-journals.org The amine group of this compound can be readily converted into an azide (B81097) group. This azide derivative can then react with a terminal alkyne in the presence of a copper(I) catalyst to yield the desired triazole product. The iodo and methoxy groups on the aromatic ring remain available for subsequent modifications to develop libraries of potential drug candidates. nih.gov

Table 1: Synthesis of Bioactive Heterocycles from this compound Derivatives

| Heterocycle Class | General Synthetic Strategy | Key Reaction | Potential of this compound |

|---|---|---|---|

| Quinazolinones | Condensation and cyclization of anthranilic acid derivatives. researchgate.netorganic-chemistry.org | Amide formation, cyclization. | Serves as a precursor to substituted anthranilic acids for building the core structure. |

The structural framework of this compound is integral to the development of new drugs targeting a range of diseases.

Antitubercular Agents: There is a continuous search for new drugs to combat tuberculosis, especially multidrug-resistant strains. fortunejournals.com Scaffolds like quinoxalines and pyrazinamide (B1679903) hybrids have shown promise. mdpi.comrsc.org Derivatives of this compound can be used to synthesize novel compounds with potential activity against Mycobacterium tuberculosis. For instance, the quinoxaline (B1680401) ring system, known for its antimycobacterial properties, can be constructed using precursors derived from substituted anilines. mdpi.com

Anti-HIV Agents: The fight against HIV requires the development of novel therapeutics that can overcome drug resistance. nih.govgilead.com The Vif protein is an attractive target for new anti-HIV drugs. nih.gov Structure-activity relationship (SAR) studies on Vif inhibitors have explored various substitutions on phenyl rings, and isosteric replacements of linkages, highlighting the importance of tailored molecular design where iodoaniline derivatives can serve as key building blocks. nih.gov Furthermore, certain nucleoside analogues with methoxy groups have been investigated for their anti-HIV activity. nih.gov

Anti-inflammatory and Analgesic Agents: Quinazoline derivatives have been recognized for their anti-inflammatory and analgesic properties. researchgate.netnih.gov For example, Proquazone is a synthetic quinazolinone with established anti-inflammatory and analgesic effects. researchgate.net By using this compound as a starting material, medicinal chemists can synthesize novel series of quinazolinones and screen them for enhanced efficacy and better safety profiles compared to existing drugs. researchgate.netthegoodscentscompany.com

Table 2: Therapeutic Areas Utilizing Scaffolds Derived from this compound

| Therapeutic Area | Target Scaffold Example | Role of this compound |

|---|---|---|

| Antitubercular | Quinoxalines, Phenylthiazoles mdpi.comrsc.org | Provides a substituted aromatic core for building these heterocyclic systems. |

| Anti-HIV | Vif Inhibitors, Nucleoside Analogues nih.govnih.gov | Used as a fragment in the synthesis of complex inhibitors targeting viral proteins. |

| Anti-inflammatory | Quinazolinones researchgate.netnih.gov | A key precursor for synthesizing the quinazolinone ring, a known anti-inflammatory pharmacophore. |

The concept of "privileged structures"—molecular scaffolds that can bind to multiple biological targets—is a powerful tool in drug discovery. nih.gov this compound is a component used in creating such advanced scaffolds. chemshuttle.com Its utility lies in its capacity to participate in a variety of chemical reactions, enabling the construction of diverse and complex molecular architectures. mdpi.com The iodine atom is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of the chemical space around a core structure to optimize biological activity. mdpi.com

Scaffold for Novel Therapeutic Agents (e.g., Antitubercular, Anti-HIV, Anti-inflammatory, Analgesic)

Contributions to Advanced Catalysis

Beyond its role in pharmaceuticals, this compound is also significant in the field of catalysis, particularly in the development of chiral catalysts and specialized ligands for transition metal-catalyzed reactions.

The synthesis of single-enantiomer chiral molecules is of utmost importance in the pharmaceutical and fine chemical industries. Chiral catalysts are essential for achieving high enantioselectivity. Recent research has focused on the development of catalysts based on chiral iodoarenes. acs.org

A family of chiral iodoaniline-lactate based catalysts has been synthesized for the α-functionalization of ketones. acs.org In these systems, a chiral moiety, such as a derivative of lactic acid, is coupled to an iodoaniline backbone. The synthesis of a methoxy-substituted iodoarene catalyst involved introducing an iodine atom into 3-methoxyaniline, followed by protection of the amine and subsequent reaction under Mitsunobu conditions to generate the desired chiral iodoarene. acs.org These catalysts have demonstrated high efficiency and enantioselectivity in reactions like the α-oxysulfonylation of ketones. acs.org The electronic properties imparted by the methoxy group on the aniline (B41778) ring can influence the reactivity and selectivity of the final catalyst.

The performance of a transition metal catalyst is heavily dependent on the ligands coordinated to the metal center. wiley.comethernet.edu.etrsc.org These ligands modulate the steric and electronic properties of the catalyst, thereby controlling its activity, selectivity, and stability. mdpi.com Aniline derivatives are frequently used in the synthesis of ligands for various catalytic processes, including cross-coupling reactions and polymerization. wiley.com

This compound can be used to create specialized ligands. The amine group can serve as a coordination site itself or as a handle for further elaboration into more complex ligand structures, such as phosphine-amine or N-heterocyclic carbene (NHC) ligands. The methoxy group can influence the electron-donating ability of the ligand, while the iodo-substituent offers a site for further modification, potentially allowing for the creation of bimetallic catalysts or for anchoring the catalytic complex to a solid support.

Development of Chiral Catalysts for Enantioselective Transformations

Integration into Functional Materials Science

The field of materials science leverages the specific chemical functionalities of molecules like this compound to construct materials with novel electronic and optical properties. The aniline moiety serves as a classic precursor for polymerization, while the iodo and methoxy substituents provide mechanisms for tuning the final properties of the material.

This compound is a promising monomer for the synthesis of conducting polymers and oligomers. Conducting polymers are organic materials that possess the electronic properties of metals while retaining the processing advantages of polymers. e-bookshelf.de The core of their functionality lies in a conjugated backbone of alternating single and double bonds, which allows for the delocalization of electrons. e-bookshelf.de Polyaniline, derived from the polymerization of aniline, is one of the most studied conducting polymers. e-bookshelf.de

The properties of polyaniline can be significantly modified by introducing substituents onto the aniline monomer. The methoxy group (-OCH₃) in this compound is an electron-donating group, which can influence the electronic properties and solubility of the resulting polymer. Research on substituted anilines has shown that such modifications can alter conductivity and improve processability. researchgate.net For instance, studies on poly(2-methoxyaniline) have been conducted to explore these effects.

The iodine atom provides an additional, crucial point of functionality. It can be used as a reactive site for cross-coupling reactions, such as Suzuki or Heck coupling, allowing for the creation of well-defined oligomers or more complex polymer architectures. This enables the synthesis of materials with precisely controlled structures and, consequently, tailored electronic and physical properties. This approach is vital for developing materials for specific electronic applications.

Table 1: Influence of Substituents on Aniline-Based Polymers

| Substituent Group | Position on Ring | Typical Effect on Polymer Properties | Rationale |

|---|---|---|---|

| Methoxy (-OCH₃) | Ortho (as in this compound) | Influences solubility and electronic band gap. researchgate.net | The electron-donating nature of the methoxy group modifies the electron density of the polymer backbone. |

Optoelectronic devices, which generate, detect, and control light, rely on materials that can efficiently interact with photons. researchgate.net Luminescent materials are central to technologies like light-emitting diodes (LEDs) and sensors. researchgate.net Derivatives of 2-methoxyaniline have been investigated for their potential in creating such materials.

Research has shown that Schiff base compounds derived from 2-methoxyaniline can form fluorescent crystals. In one study, crystals of N-(3,5-diXsalicylidene)-2-methoxyaniline (where X = F, Cl, Br, I) were prepared to investigate their structural and luminescence properties. researchgate.net The study found that N-(3,5-diiodosalicylidene)-2-methoxyaniline produced slightly fluorescent orange crystals. researchgate.net These crystals exhibited a fluorescence band at approximately 600 nm when excited at 480 nm. researchgate.net The intensity of fluorescence was observed to be dependent on the halogen substituent, following the order F > Cl > Br > I. researchgate.net This demonstrates that the incorporation of an iodo-substituted aniline derivative into a larger molecular structure can yield materials with specific photoluminescent properties, which is a key requirement for developing new optoelectronic components.

Table 2: Luminescence Properties of Halogenated N-salicylidene-2-methoxyaniline Crystals

| Compound | Halogen Substituent (X) | Crystal Appearance | Fluorescence | Relative Intensity |

|---|---|---|---|---|

| 1 | Fluoro | Orange | Fluorescent | Highest |

| 2a | Chloro | Orange | Fluorescent | High |

| 3 | Bromo | Orange | Slightly Fluorescent | Low |

| 4 | Iodo | Orange | Slightly Fluorescent | Lowest |

Data sourced from a study on N-(3,5-diXsalicylidene)-2-methoxyaniline crystals. researchgate.net

Precursor for Novel Conducting Polymers and Oligomers

Applications in Agricultural Chemistry

In agricultural chemistry, the development of effective and selective herbicides is crucial for modern farming. The synthesis of these agrochemicals often involves multi-step processes where versatile intermediates are required to build the final complex molecular structures.

This compound serves as a valuable intermediate in the synthesis of herbicidal compounds. Its structure contains the necessary functionalities for building more complex molecules. The aniline group can be readily converted into other functional groups or used to form linkages, while the iodo and methoxy groups can direct reactions and contribute to the final biological activity of the herbicide.

For example, a patent for novel herbicidal compounds describes the synthesis of molecules containing a substituted phenyl ring, where intermediates like 3-(4-bromo-2-methoxy-phenyl)bicyclo[3.2.1]octane-2,4-dione are used. google.com This highlights the utility of halogenated methoxyphenyl structures in constructing the core of active herbicidal agents. Similarly, other research has shown that 4-methoxyaniline is a precursor in the synthesis of potential natural-like herbicides. scielo.br The presence of the iodine atom in this compound offers a distinct advantage, providing a reactive handle for synthetic transformations that are not possible with simple methoxyaniline, allowing for the creation of a wider diversity of potential herbicidal molecules.

Structure-Activity Relationship (SAR) studies are fundamental to the design of new agrochemicals. These studies involve systematically modifying the structure of a lead compound and assessing how these changes affect its biological activity. This process allows chemists to identify the key molecular features responsible for the desired effect, such as herbicidal potency.

In the context of agrochemical development, a molecule like this compound is an excellent candidate for SAR studies. Each part of the molecule—the aniline, the methoxy group, and the iodine atom—can be modified or replaced to probe its importance.

The Aniline Group: Can be acylated, alkylated, or incorporated into heterocyclic systems.

The Methoxy Group: Its position can be varied, or it can be replaced with other alkoxy groups to study steric and electronic effects.

The Iodine Atom: Can be replaced by other halogens (F, Cl, Br) or other functional groups to determine the optimal substituent for activity. mdpi.com

SAR studies on related classes of compounds have consistently shown the importance of halogenation. For instance, in the development of antifungal agents, iodo-substituted derivatives of certain lead compounds demonstrated significant biological activity. researchgate.net Similarly, SAR studies on antimalarial quinolones revealed that the type and position of substituents on a phenyl ring were critical for potency. acs.org These principles are directly applicable to herbicide design, where the specific combination of substituents on the aromatic ring of an intermediate like this compound is optimized to maximize efficacy against target weeds while minimizing impact on crops.

Environmental Impact and Sustainability Research

Biodegradation Studies of 4-Iodo-2-methoxyaniline and Analogues

The biodegradation of halogenated aromatic compounds, including iodoanilines, is a key factor in determining their environmental persistence. bohrium.com Microorganisms have evolved various metabolic pathways to break down these complex molecules, offering a sustainable and low-cost method for their removal from contaminated environments. bohrium.comnih.gov

While specific degradation pathways for this compound are not extensively detailed in current literature, the microbial metabolism of analogous halogenated anilines provides significant insight. The primary and most crucial step in the degradation of these compounds is dehalogenation—the removal of the halogen substituent from the aromatic ring. nih.gov This can occur through several mechanisms:

Oxygenolytic Dehalogenation: Dioxygenase enzymes can incorporate two hydroxyl groups into the aromatic ring, leading to the elimination of the halogen atom and the formation of a catechol derivative. bohrium.comnih.gov This is a common initial step in the aerobic degradation of compounds like chloroaniline. nih.govfrontiersin.org The resulting chlorocatechol is then further degraded via ring cleavage. frontiersin.org

Hydrolytic Dehalogenation: This pathway involves the replacement of the halogen atom with a hydroxyl group from water. bohrium.com

Reductive Dehalogenation: Under anaerobic conditions, the halogen substituent is removed and replaced by a hydrogen atom. nih.gov

Following dehalogenation, the resulting aniline (B41778) or catechol intermediate is typically channeled into central metabolic pathways. The aromatic ring is cleaved, either through ortho- or meta-cleavage pathways, to produce aliphatic compounds that can be used by microorganisms as sources of carbon and energy. nih.govfrontiersin.org

Several bacterial strains have been identified that can degrade various halogenated anilines. For instance, Moraxella sp. strain G can utilize 4-chloroaniline (B138754) and 4-bromoaniline (B143363) as its sole carbon and nitrogen source, but not 4-iodoaniline (B139537), suggesting that the type of halogen significantly influences degradability. researchgate.net In contrast, Acinetobacter baylyi strain GFJ2 has been shown to degrade 3,4-dichloroaniline (B118046) by first dehalogenating it to 4-chloroaniline, which is then further metabolized. nih.govekb.eg The degradation of monochloroaniline often begins with an oxidative deamination to form the corresponding chlorocatechol. frontiersin.org

Table 1: Microbial Degradation Pathways for Halogenated Aniline Analogues

| Degradation Pathway | Mechanism | Key Enzymes | Resulting Intermediates | Reference |

| Aerobic Degradation | Oxidative deamination/dehalogenation | Aniline Dioxygenase | Halogenated Catechols | frontiersin.org |

| Ring Cleavage (ortho or meta) | Catechol Dioxygenases | Aliphatic acids | nih.govfrontiersin.org | |

| Anaerobic Degradation | Reductive Dehalogenation | Reductive Dehalogenase | Aniline, Simpler Haloanilines | nih.gov |

| Hydrolytic Dehalogenation | Replacement of halogen with -OH | Hydrolase | Halogenated Phenols | bohrium.com |

The efficiency of microbial degradation of halogenated anilines is highly dependent on various environmental conditions.

pH: The pH of the soil or water can significantly impact microbial activity and the bioavailability of the compound. researchgate.netmdpi.com Studies on aniline degradation by bacterial consortia have shown an optimal pH of 7.0. nih.gov For some contaminated sites, adjusting the pH to a range of 6.0-8.4 has been shown to stimulate native microorganisms to degrade dichloroanilines. researchgate.net

Inoculum Characteristics: The presence of a microbial community already adapted to similar pollutants can greatly enhance degradation rates. nih.gov Using enriched microbial cultures from contaminated sites has been shown to increase the attenuation rates of halogenated compounds. researchgate.net The diversity and metabolic capability of the initial microbial population are crucial for effective bioremediation. ekb.eg

Temperature: Temperature affects microbial metabolic rates, with an optimal temperature for aniline degradation by some consortia found to be 30°C. nih.gov

Nutrient Availability: The presence of other carbon and nitrogen sources can influence degradation. While some microbes use halogenated anilines as a sole carbon and nitrogen source, the presence of additional nutrients does not always negatively affect degradation. ekb.egnih.gov

Table 2: Environmental Factors Affecting Biodegradation of Halogenated Anilines

| Factor | Optimal Condition/Effect | Significance | Reference |

| pH | Neutral pH (around 7.0) is often optimal. | Affects enzyme activity and compound solubility. | mdpi.comnih.gov |

| Inoculum | Enriched, adapted microbial consortia. | Increases degradation efficiency and speed. | nih.govresearchgate.net |

| Temperature | Mesophilic range (e.g., 30°C) often favored. | Influences microbial growth and enzyme kinetics. | nih.gov |

| Moisture | Adequate moisture content (>16%) in soil. | Facilitates microbial activity and substrate transport. | researchgate.net |

Investigation of Microbial Degradation Pathways and Kinetics

Environmental Fate and Persistence Analyses of Iodoanilines

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. For iodoanilines, key processes include photodegradation, volatilization, and hydrolysis.

Photodegradation, the breakdown of compounds by light, is a significant fate process for iodoanilines. Studies on 4-haloanilines show that these compounds react from an excited triplet state upon exposure to light. nih.gov The carbon-iodine (C-I) bond is susceptible to homolytic cleavage under UV light (wavelengths less than 300 nm), which results in the formation of radicals. nih.govvulcanchem.com This photochemical instability necessitates storing iodoaniline compounds in amber glass to prevent degradation. vulcanchem.com

The quantum yield of this photoreaction for iodoanilines is relatively low in nonpolar solvents (e.g., 0.05 in cyclohexane) and is not significantly affected by changing the solvent polarity. nih.gov This is in contrast to chloro- and fluoroanilines, where the reaction efficiency increases dramatically in polar solvents due to a shift towards a heterolytic cleavage mechanism. nih.gov The photodegradation of halogenated aromatic pollutants is a key factor in their natural attenuation in the environment. nih.gov

Volatilization: This process involves the transfer of a chemical from soil or water into the air. The tendency of a compound to volatilize is influenced by its vapor pressure and its interaction with the surrounding matrix. While specific data for this compound is limited, related compounds like aniline can be released into the atmosphere during industrial processes or through volatilization from contaminated surfaces. mdpi.com Once airborne, they can be transported over long distances. mdpi.com The rate of ammonia (B1221849) volatilization from soil, a process related to aniline chemistry, is known to be affected by factors such as soil temperature, moisture, and pH. montana.edukochagronomicservices.com